5-Bromo-2-(methylamino)pyridine-3-carbaldehyde
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Overview
Description
5-Bromo-2-(methylamino)nicotinaldehyde is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 5-position and a methylamino group is attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylamino)nicotinaldehyde typically involves the bromination of 2-(methylamino)nicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 2-(methylamino)nicotinaldehyde in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of 5-Bromo-2-(methylamino)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-(methylamino)nicotinic acid.
Reduction: 5-Bromo-2-(methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylamino)pyridine: Similar structure but lacks the aldehyde group.
5-Bromo-2-(methylamino)nicotinic acid: Oxidized form of 5-Bromo-2-(methylamino)nicotinaldehyde.
5-Bromo-2-(methylamino)nicotinyl alcohol: Reduced form of 5-Bromo-2-(methylamino)nicotinaldehyde
Uniqueness
5-Bromo-2-(methylamino)nicotinaldehyde is unique due to the presence of both the bromine atom and the methylamino group on the nicotinaldehyde scaffold. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
5-bromo-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7-5(4-11)2-6(8)3-10-7/h2-4H,1H3,(H,9,10) |
InChI Key |
MUHRMTDFESAPLX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C=O |
Origin of Product |
United States |
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